6-CHLORO-2-HYDRAZINYL-4-METHYL-1,3-BENZOTHIAZOLE
Overview
Description
6-Chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydrazinyl group at the 2nd position, and a methyl group at the 4th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole typically involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may inhibit the activity of key enzymes, leading to the disruption of cellular functions and ultimately causing cell death. This mechanism is particularly relevant in its cytotoxic and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-hydrazinyl-1,3-benzothiazole: Lacks the methyl group at the 4th position.
2-Hydrazinyl-4-methyl-1,3-benzothiazole: Lacks the chlorine atom at the 6th position.
6-Chloro-4-methyl-1,3-benzothiazol-2-amine: Lacks the hydrazinyl group at the 2nd position.
Uniqueness
6-Chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole is unique due to the presence of all three functional groups (chlorine, hydrazinyl, and methyl) on the benzothiazole ring. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(6-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-4-2-5(9)3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVUVHRYOAEHAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260333 | |
Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-75-1 | |
Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80945-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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